molecular formula C19H20N2O2 B7646762 N-[(1R)-2-amino-2-oxo-1-phenylethyl]-3-phenylcyclobutane-1-carboxamide

N-[(1R)-2-amino-2-oxo-1-phenylethyl]-3-phenylcyclobutane-1-carboxamide

Cat. No. B7646762
M. Wt: 308.4 g/mol
InChI Key: JGHDVTSHJHFOEL-OFLPRAFFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1R)-2-amino-2-oxo-1-phenylethyl]-3-phenylcyclobutane-1-carboxamide is a chemical compound that belongs to the class of cyclobutane derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug design, and pharmacology.

Scientific Research Applications

N-[(1R)-2-amino-2-oxo-1-phenylethyl]-3-phenylcyclobutane-1-carboxamide has various scientific research applications, including medicinal chemistry, drug design, and pharmacology. It has been shown to exhibit potent inhibitory activity against various enzymes, including dipeptidyl peptidase IV (DPP-IV), which is a validated target for the treatment of type 2 diabetes mellitus. Additionally, it has been investigated for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of N-[(1R)-2-amino-2-oxo-1-phenylethyl]-3-phenylcyclobutane-1-carboxamide involves the inhibition of various enzymes, including DPP-IV. DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by regulating the activity of incretin hormones, including glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). Inhibition of DPP-IV results in increased levels of GLP-1 and GIP, which in turn leads to increased insulin secretion, decreased glucagon secretion, and improved glucose uptake in peripheral tissues.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been demonstrated to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, it has been shown to exhibit anti-inflammatory and neuroprotective effects in various in vitro and in vivo models. However, further research is needed to elucidate the full extent of its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[(1R)-2-amino-2-oxo-1-phenylethyl]-3-phenylcyclobutane-1-carboxamide is its potent inhibitory activity against DPP-IV. This makes it a valuable tool for investigating the role of DPP-IV in various physiological and pathological processes. Additionally, its multi-step synthesis method allows for the modification of its chemical structure to optimize its inhibitory activity and selectivity. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on N-[(1R)-2-amino-2-oxo-1-phenylethyl]-3-phenylcyclobutane-1-carboxamide. One area of research is the optimization of its chemical structure to improve its inhibitory activity and selectivity against DPP-IV. Additionally, further research is needed to elucidate the full extent of its biochemical and physiological effects and its potential use as a therapeutic agent for the treatment of various diseases. Finally, the development of novel synthetic methods for the preparation of this compound may allow for its more widespread use in scientific research.

Synthesis Methods

The synthesis of N-[(1R)-2-amino-2-oxo-1-phenylethyl]-3-phenylcyclobutane-1-carboxamide is a multi-step process that involves the reaction of various chemical reagents under specific conditions. The synthesis method starts with the protection of the amine group of L-phenylalanine using tert-butyloxycarbonyl (BOC) protection. This is followed by the reaction of the protected L-phenylalanine with cyclobutanone using sodium hydride as a base to form the cyclobutylamine intermediate. The intermediate is then deprotected using trifluoroacetic acid (TFA) to obtain the final product, this compound.

properties

IUPAC Name

N-[(1R)-2-amino-2-oxo-1-phenylethyl]-3-phenylcyclobutane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c20-18(22)17(14-9-5-2-6-10-14)21-19(23)16-11-15(12-16)13-7-3-1-4-8-13/h1-10,15-17H,11-12H2,(H2,20,22)(H,21,23)/t15?,16?,17-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGHDVTSHJHFOEL-OFLPRAFFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1C(=O)NC(C2=CC=CC=C2)C(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CC1C(=O)N[C@H](C2=CC=CC=C2)C(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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